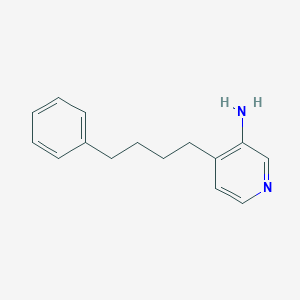

4-(4-Phenylbutyl)pyridin-3-amine

Description

Properties

CAS No. |

142918-58-9 |

|---|---|

Molecular Formula |

C15H18N2 |

Molecular Weight |

226.32 g/mol |

IUPAC Name |

4-(4-phenylbutyl)pyridin-3-amine |

InChI |

InChI=1S/C15H18N2/c16-15-12-17-11-10-14(15)9-5-4-8-13-6-2-1-3-7-13/h1-3,6-7,10-12H,4-5,8-9,16H2 |

InChI Key |

ISHUSPRFZZOXGY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCCC2=C(C=NC=C2)N |

Origin of Product |

United States |

Preparation Methods

Photoredox-Catalyzed C-4 Alkylation

Key Methodology

This approach leverages a photoredox system to functionalize pyridine derivatives at the C-4 position. The reaction involves:

- Pyridinium Salt Formation : A pyridine derivative (e.g., 3-amino-4-chloropyridine) is protonated or alkylated to generate a pyridinium salt.

- Alkylation with Redox-Active Esters : A redox-active ester (e.g., N-(acyloxy)phthalimide) undergoes single-electron transfer (SET) under blue light irradiation, generating a radical intermediate.

- Deprotection : The ester group is removed to yield the free amine.

Procedure and Conditions

Yield and Purity

- Example : 4-(4-Phenylbutyl)pyridine was synthesized in 83% yield with high purity, confirmed by NMR and HRMS.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Pyridinium Salt Formation | Protonation or alkylation of pyridine | N/A | |

| Alkylation | Photoredox system, blue LEDs | 83% | |

| Deprotection | DBU in methanol | N/A |

Nucleophilic Aromatic Substitution (SNAr)

Key Methodology

This method targets electron-deficient pyridine derivatives (e.g., 4-chloropyridine) for displacement with a phenylbutylamine. Activation via electron-withdrawing groups (EWG) enhances reactivity.

Procedure and Conditions

- Activation : Introduce an EWG (e.g., nitro, cyano) at the C-3 position to activate the C-4 position.

- Substitution : React 4-chloropyridine with 4-phenylbutylamine in the presence of a base (e.g., K2CO3) in polar aprotic solvents (e.g., DMF).

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

This method introduces aryl or alkyl groups via palladium-catalyzed coupling of boronic acids with halogenated pyridines.

Example :

Multi-Step Synthesis via Lithiation and Electrophilic Trapping

Procedure

One-Pot Groebke-Blackburn Modification

Key Methodology

This method synthesizes imidazo[1,2-a]pyridines but can be adapted for alkylation:

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Photoredox Alkylation | Mild conditions, high regioselectivity | Limited to electron-rich substrates | 70–85% |

| SNAr | Direct substitution, no catalyst | Harsh conditions, low reactivity | 40–60% |

| Suzuki Coupling | Broad substrate scope, high yield | Requires palladium catalysts | 60–80% |

| Lithiation-Iodination | Excellent regiocontrol | Low-temperature handling required | 70–90% |

Chemical Reactions Analysis

Types of Reactions

4-(4-Phenylbutyl)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various alkyl halides or acyl chlorides.

Major Products

Oxidation: N-oxides.

Reduction: Reduced amine derivatives.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

The compound has been investigated for its role in inhibiting specific enzymes and receptors, making it a candidate for therapeutic applications.

Inhibition of Enzymatic Activity

Research has indicated that 4-(4-Phenylbutyl)pyridin-3-amine functions as an inhibitor of certain enzymes involved in metabolic processes. For example, studies have shown that related compounds exhibit significant inhibition of human acid ceramidase (hAC), which is implicated in sphingolipid metabolism disorders. The structure-activity relationship (SAR) analysis revealed that modifications to the phenylbutyl group can enhance inhibitory potency.

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| This compound | 79 | hAC |

| 2-oxo-5-phenyl-N-(4-phenylbutyl)oxazole-3-carboxamide | 33 | hAC |

These findings suggest that the compound could be further developed as a therapeutic agent for conditions related to sphingolipid metabolism, such as neurodegenerative diseases .

Neuroprotective Potential

The compound has also been evaluated for its neuroprotective effects. In vitro studies using human neuroblastoma SH-SY5Y cells demonstrated that it could engage targets relevant to neuroprotection, potentially mitigating damage from neurotoxic agents . This opens avenues for research into its use in treating neurodegenerative disorders like Alzheimer's disease.

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for its development as a drug candidate. Studies have indicated favorable properties such as:

- Oral Bioavailability : Preliminary animal studies suggest good absorption when administered orally.

- Metabolic Stability : The compound exhibits moderate metabolic stability, which is essential for maintaining therapeutic levels in vivo .

Case Studies

Several case studies highlight the compound's applications in drug discovery and development.

Case Study 1: Sphingolipid-Mediated Disorders

A study focused on the synthesis and evaluation of a series of hAC inhibitors, including derivatives of this compound. The results indicated that these compounds could effectively reduce sphingolipid accumulation in cellular models, supporting their potential use in therapeutic strategies for related diseases .

Case Study 2: Neuroprotection Research

In another investigation, derivatives of this compound were tested for their ability to protect neuronal cells from oxidative stress. The results showed a significant reduction in cell death compared to controls, suggesting that this class of compounds could be further explored for neuroprotective therapies .

Mechanism of Action

The mechanism of action of 4-(4-Phenylbutyl)pyridin-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their activity. The phenylbutyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. Pathways involved may include modulation of enzyme activity or receptor binding.

Comparison with Similar Compounds

The following analysis compares 4-(4-Phenylbutyl)pyridin-3-amine with structurally related pyridin-3-amine derivatives, focusing on substituent effects, synthesis, and biological activity.

Structural Analogues and Substituent Effects

Key Observations :

- Electron-withdrawing groups (e.g., trifluoromethyl) in analogs like 4-(Trifluoromethyl)pyridin-3-amine improve stability but may reduce nucleophilicity at the amino group .

- Halogenated derivatives (e.g., 6-(4-Chloro-2-methylphenoxy)pyridin-3-amine) leverage halogen bonds for target engagement, a feature absent in the target compound .

Biological Activity

4-(4-Phenylbutyl)pyridin-3-amine, a compound featuring a pyridine ring substituted with a 4-phenylbutyl group, has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, pharmacological properties, and potential therapeutic applications.

The molecular formula for this compound is CHN, with a molecular weight of approximately 240.34 g/mol. The structure consists of a six-membered aromatic ring containing one nitrogen atom, which contributes to its unique chemical characteristics.

Interaction with Biological Targets

Research indicates that this compound interacts with several biological targets, influencing receptor activity and enzyme function. These interactions are vital for understanding its potential therapeutic effects and side effects in biological systems. The presence of the phenylbutyl substituent enhances its hydrophobic characteristics, which may improve binding affinity to specific receptors or enzymes .

Pharmacological Properties

The compound has been investigated for its effects on neurotransmitter systems, particularly in relation to neurological disorders. Studies suggest that it may modulate neurotransmitter release and receptor activation, making it a candidate for further exploration in treating conditions such as depression and anxiety disorders .

The mechanism of action of this compound involves binding to specific proteins or enzymes, leading to modulation of their activity. This can result in various biological effects depending on the context. For instance, it may inhibit certain enzymatic pathways or enhance receptor signaling pathways related to neurotransmission .

Study 1: Neurotransmitter Modulation

In a study examining the compound's effect on neurotransmitter release in neuroblastoma SH-SY5Y cells, it was found to significantly enhance the release of dopamine and serotonin. This suggests that this compound could play a role in managing disorders characterized by dysregulated neurotransmitter levels .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of the compound. In vitro assays demonstrated that it inhibited the proliferation of cancer cell lines by inducing apoptosis through the activation of caspase pathways. The study indicated an IC value suggesting potent anticancer activity .

Data Tables

| Biological Activity | Effect | IC |

|---|---|---|

| Neurotransmitter Release | Enhanced dopamine and serotonin | N/A |

| Cancer Cell Proliferation | Inhibition via apoptosis | ~10 µM |

| Enzyme Inhibition | Modulation of phospholipase activity | 0.083 µM |

Q & A

Q. What established synthetic routes are available for 4-(4-Phenylbutyl)pyridin-3-amine, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves multi-step organic synthesis, starting with coupling reactions between pyridine derivatives and phenylbutyl precursors. For example, nucleophilic substitution or palladium-catalyzed cross-coupling can be employed to attach the phenylbutyl group to the pyridine ring. Optimization of reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) is critical. Factorial design experiments (e.g., varying temperature, time, and reagent ratios) can systematically identify optimal conditions . Post-synthesis purification via column chromatography or recrystallization ensures high purity, as highlighted in separation methodologies .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the compound’s structure. Key features include:

- ¹H NMR : Signals for aromatic protons (δ 6.5–8.5 ppm) and aliphatic protons in the phenylbutyl chain (δ 1.5–2.5 ppm).

- ¹³C NMR : Peaks corresponding to the pyridine ring carbons (δ 120–150 ppm) and the phenylbutyl backbone (δ 20–40 ppm).

Mass spectrometry (MS) and High-Resolution MS (HRMS) validate molecular weight and fragmentation patterns. Infrared (IR) spectroscopy can confirm amine functional groups (N–H stretches at ~3300 cm⁻¹). Cross-referencing with computational simulations (e.g., DFT calculations) enhances interpretation .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical predictions (e.g., computational models) and experimental data, such as unexpected NMR chemical shifts?

- Methodological Answer : Discrepancies often arise from solvent effects, conformational dynamics, or incomplete basis sets in simulations. To address this:

Re-run simulations with explicit solvent models (e.g., COSMO-RS) to account for solvation.

Compare experimental NMR data with multiple computational methods (e.g., DFT vs. molecular mechanics).

Use 2D NMR techniques (e.g., HSQC, NOESY) to resolve overlapping signals and validate spatial arrangements.

Data management tools (e.g., chemical software for spectral alignment) can automate cross-validation .

Q. What factorial design strategies are suitable for optimizing the synthesis of this compound when studying multiple variables (e.g., temperature, catalyst type)?

- Methodological Answer : A full or fractional factorial design is recommended to assess interactions between variables. For example:

- Factors : Temperature (60°C vs. 80°C), catalyst loading (5 mol% vs. 10 mol%), and solvent (THF vs. DMF).

- Response Variables : Yield, purity, and reaction time.

Statistical software (e.g., JMP, Minitab) can analyze main effects and interaction plots. Response Surface Methodology (RSM) further refines optimal conditions .

Q. How can molecular dynamics (MD) simulations of this compound be validated against experimental data to ensure accuracy?

- Methodological Answer : Validate MD trajectories by:

Comparing simulated vs. experimental thermodynamic properties (e.g., solubility, diffusion coefficients).

Overlaying simulated conformers with X-ray crystallography or cryo-EM data (if available).

Using machine learning models to predict experimental outcomes from simulation data.

Tools like GROMACS or AMBER integrate force fields tailored for aromatic amines .

Q. What strategies mitigate steric hindrance during functionalization of the pyridine ring in this compound?

- Methodological Answer : Steric effects from the phenylbutyl group can impede electrophilic substitution. Solutions include:

- Using bulky directing groups (e.g., Boc-protected amines) to steer reactivity.

- Employing transition-metal catalysts (e.g., Pd/Cu systems) for C–H activation at less hindered positions.

- Conducting DFT calculations to map electron density and predict reactive sites .

Data Integrity and Reproducibility

Q. How can researchers ensure data integrity when publishing results on this compound?

- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.